molecular formula C11H14O2S B1380779 Methyl 2-[(ethylsulfanyl)methyl]benzoate CAS No. 157651-97-3

Methyl 2-[(ethylsulfanyl)methyl]benzoate

Cat. No.: B1380779
CAS No.: 157651-97-3
M. Wt: 210.29 g/mol
InChI Key: MDCQYIIVZVYFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(ethylsulfanyl)methyl]benzoate is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an ethylsulfanyl group is attached to the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(ethylsulfanyl)methyl]benzoate typically involves the esterification of 2-[(ethylsulfanyl)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(ethylsulfanyl)methyl]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(ethylsulfanyl)methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(ethylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.

    Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.

    Methyl 2-(methylthio)benzoate: Contains a methylthio group instead of an ethylsulfanyl group.

Uniqueness

Methyl 2-[(ethylsulfanyl)methyl]benzoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(ethylsulfanylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-3-14-8-9-6-4-5-7-10(9)11(12)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCQYIIVZVYFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(ethylsulfanyl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(ethylsulfanyl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(ethylsulfanyl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(ethylsulfanyl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(ethylsulfanyl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(ethylsulfanyl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.